4-(Benzyloxy)-3-bromo-5-methoxybenzoic acid

Vue d'ensemble

Description

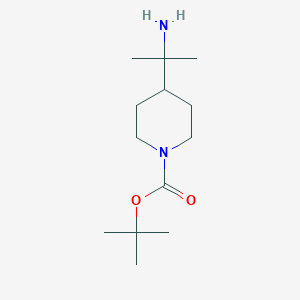

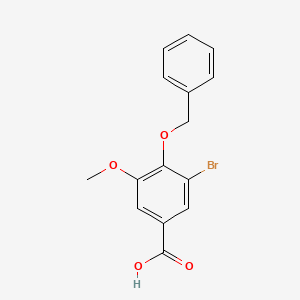

The compound “4-(Benzyloxy)-3-bromo-5-methoxybenzoic acid” is a benzoic acid derivative. Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring substituted with a carboxylic acid group (-COOH). In this case, the benzene ring is further substituted with a benzyloxy group (-OBn) at the 4th position, a bromo group (-Br) at the 3rd position, and a methoxy group (-OCH3) at the 5th position .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the benzyloxy, bromo, and methoxy groups at the correct positions on the benzene ring, and the conversion of a precursor molecule to the final benzoic acid derivative. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic benzene ring, the polar carboxylic acid group, and the various substituents. The benzyloxy and methoxy groups would introduce additional oxygen atoms into the structure, potentially affecting its reactivity and physical properties .Chemical Reactions Analysis

As a benzoic acid derivative, this compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters. The bromo group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the polar carboxylic acid group and the various oxygen atoms could affect its solubility in different solvents. The aromatic benzene ring could contribute to its stability and resistance to certain types of reactions .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of an aryl or vinyl boronate with an aryl or vinyl halide or triflate. 4-Benzyloxyphenylacetic acid can serve as a boron reagent in this context. The boron atom facilitates the coupling process, leading to the synthesis of complex organic molecules. The mild reaction conditions and functional group tolerance make this method widely applicable in organic synthesis .

Boronic Acid Derivatives in Medicinal Chemistry

Boronic acids, including 4-Benzyloxyphenylacetic acid , have gained prominence in medicinal chemistry. They act as versatile building blocks for drug design due to their ability to form reversible covalent bonds with biological targets. Researchers explore boronic acid derivatives for applications such as proteasome inhibitors, kinase inhibitors, and enzyme inhibitors. The presence of the benzyloxy group in this compound enhances its stability and reactivity .

Organic Synthesis and Functionalization

The phenylacetic acid moiety in 4-Benzyloxyphenylacetic acid allows for diverse synthetic transformations. Researchers can modify the benzene ring through various reactions, such as halogenation, reduction, and oxidation. These functionalized derivatives find use in the synthesis of natural products, pharmaceutical intermediates, and materials science .

Neurotrophic Compound Synthesis

4-Benzyloxy-3-methoxybenzaldehyde: , a related compound, was used in the enantioselective total synthesis of a neurotrophic compound called (-)-talaumidin. The methoxy and benzyloxy groups contribute to the desired stereochemistry and overall structure. Neurotrophic compounds play a crucial role in promoting neuronal growth and survival .

Benzene Ring Substitution Reactions

The bromo and methoxy substituents in 4-Benzyloxyphenylacetic acid make it amenable to further substitution reactions. Researchers can selectively replace these groups with other functional moieties, leading to novel derivatives. Such modifications can impact the compound’s biological activity, lipophilicity, and solubility .

Pharmacological Studies

Given its structural features, 4-Benzyloxyphenylacetic acid may exhibit interesting pharmacological properties. Researchers can investigate its effects on cellular processes, receptor interactions, and enzymatic activity. Additionally, its potential as an anti-inflammatory agent or analgesic could be explored .

Mécanisme D'action

Target of Action

The benzyloxy and methoxy groups could potentially interact with enzymes involved in oxidation-reduction reactions .

Mode of Action

The compound contains a benzyloxy group, which is known to undergo free radical reactions . The bromine atom can also participate in nucleophilic substitution reactions . The carboxylic acid group can undergo nucleophilic acyl substitution reactions .

Biochemical Pathways

The compound may be involved in various biochemical pathways due to its structural features. The benzyloxy group can undergo oxidation and reduction reactions . The bromine atom can participate in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

The presence of the carboxylic acid group may influence its absorption and distribution in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Benzyloxy)-3-bromo-5-methoxybenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interactions with biological targets .

Safety and Hazards

Orientations Futures

The potential uses and future directions for this compound would depend on its specific properties and the context in which it is used. It could potentially be used as a reagent or intermediate in various chemical reactions, or it could have applications in fields such as materials science or pharmaceuticals .

Propriétés

IUPAC Name |

3-bromo-5-methoxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-19-13-8-11(15(17)18)7-12(16)14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTFMSZHBFKPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-3-bromo-5-methoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)

![2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3037649.png)

![2-[1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B3037654.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B3037656.png)

![3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3037664.png)

![2-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B3037670.png)